molecular formula C28H27N3O6 B343250 tert-butyl 6'-amino-1-[2-(benzyloxy)-2-oxoethyl]-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 4655-52-1

tert-butyl 6'-amino-1-[2-(benzyloxy)-2-oxoethyl]-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B343250
CAS No.: 4655-52-1
M. Wt: 501.5 g/mol
InChI Key: UKZNWNVUWNCZGV-UHFFFAOYSA-N
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Description

Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including amino, cyano, and oxo groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic synthesis. One common approach is the organocatalyzed synthesis, which involves the use of bifunctional noncovalent organocatalysts. For instance, the synthesis can start with the preparation of Boc-tetramic acid, followed by a Michael addition reaction with benzylidenemalononitrile, and subsequent cyclization to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce cyano groups to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: Its spiro structure can be exploited in the development of novel materials with specific optical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds or electrostatic interactions with target proteins, while the spiro structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6-carboxylate: This compound shares a similar pyran structure but lacks the spiro configuration.

    Tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a different core structure but contains similar functional groups.

Uniqueness

The uniqueness of tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate lies in its spiro configuration, which imparts distinct chemical and physical properties. This configuration can enhance the compound’s stability, specificity in binding interactions, and potential for diverse applications in various fields.

Properties

CAS No.

4655-52-1

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C28H27N3O6/c1-17-23(25(33)37-27(2,3)4)28(20(14-29)24(30)36-17)19-12-8-9-13-21(19)31(26(28)34)15-22(32)35-16-18-10-6-5-7-11-18/h5-13H,15-16,30H2,1-4H3

InChI Key

UKZNWNVUWNCZGV-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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